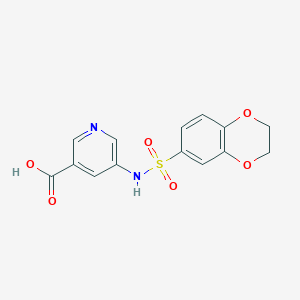![molecular formula C13H6Cl3N3O2S B6508823 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891134-63-7](/img/structure/B6508823.png)
5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, also known as 5-chloro-N-dioxo-thiophene-2-carboxamide (CDTC) is a novel compound that has been recently discovered and studied for its potential applications in the scientific research field. CDTC is a member of the oxadiazole family and is a heterocyclic compound with a five-membered ring containing nitrogen and oxygen atoms. It is an important organic compound that is widely used in various research fields, including organic synthesis, catalysis, and medicinal chemistry.
作用機序
The mechanism of action of CDTC is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. It is thought that the formation of complexes with metal ions leads to the inhibition of enzymes involved in the metabolism of drugs. Additionally, CDTC is believed to interact with proteins and other molecules in the body, which may lead to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CDTC are still being studied, but it has been shown to have potential therapeutic effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may lead to an increase in the bioavailability of drugs. Additionally, CDTC has been shown to have anti-inflammatory and anti-oxidative properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
CDTC has several advantages and limitations for laboratory experiments. One of the main advantages of CDTC is its high solubility in aqueous media, which makes it easy to use in various laboratory experiments. Additionally, CDTC is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, CDTC is a relatively expensive compound and may not be suitable for some laboratory experiments due to its cost.
将来の方向性
There are several potential future directions for CDTC research. One of the most promising areas of research is in the field of medicinal chemistry, as CDTC has shown to be a potent inhibitor of enzymes involved in drug metabolism. Additionally, further research could be done to investigate the potential anti-inflammatory and anti-oxidative properties of CDTC. Finally, CDTC could also be studied for its potential use as a catalyst for the synthesis of various organic compounds.
合成法
CDTC can be synthesized through a variety of methods, such as a nucleophilic substitution reaction and a condensation reaction. The most common method is a nucleophilic substitution reaction, which involves the reaction of a substituted thiophene with a nucleophile, such as an amine, in the presence of a base. The reaction is carried out in an aqueous medium at temperatures ranging from 0-100°C. The reaction yields a product that is a 5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamideioxo-thiophene-2-carboxamide.
科学的研究の応用
CDTC has been studied for its potential applications in various scientific research fields. It has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and ketones. It has also been used in the synthesis of heterocyclic compounds, such as oxadiazoles and thiophenes. Additionally, CDTC has been studied for its potential use in medicinal chemistry, as it has shown to be a potent inhibitor of enzymes involved in the metabolism of drugs.
特性
IUPAC Name |
5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3N3O2S/c14-6-1-2-8(15)7(5-6)12-18-19-13(21-12)17-11(20)9-3-4-10(16)22-9/h1-5H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZHQQBVKQEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508745.png)
![3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508747.png)
![N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508751.png)
![2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6508763.png)

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)
![3-(3-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6508789.png)
![4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B6508796.png)
![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6508810.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6508827.png)